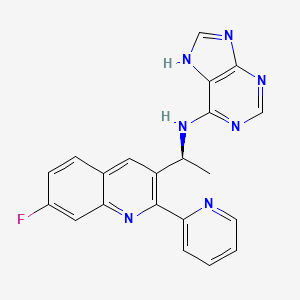

AMG319

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Mechanism and Selectivity Profile

AMG 319 is an ATP-competitive inhibitor that binds to the kinase domain of the p110δ catalytic subunit of PI3Kδ [1]. Its high selectivity is achieved by exploiting structural differences in the ATP-binding pockets of the various PI3K isoforms [2].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against Class I PI3K isoforms, demonstrating a strong preference for PI3Kδ:

| PI3K Isoform | IC₅₀ (nM) | Selectivity Fold (over PI3Kδ) |

|---|---|---|

| PI3Kδ | 18 [2] | 1x |

| PI3Kα | 33,000 [2] | ~1,833x |

| PI3Kβ | 2,700 [2] | ~150x |

| PI3Kγ | 850 [2] | ~47x |

By selectively inhibiting PI3Kδ, AMG 319 blocks the conversion of phosphatidylinositol-(4,5)-bisphosphate (PIP2) to phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) downstream of various cell surface receptors in leukocytes [1]. This prevents the recruitment and activation of key signaling proteins like AKT, thereby dampening pro-survival and proliferative signals specifically in immune cells [3] [4].

Immunomodulatory Mechanism of Action in Cancer

The therapeutic effect of AMG 319 in oncology is largely mediated through immunomodulation, rather than direct tumor cell killing. The following diagram illustrates how AMG 319 alters the tumor microenvironment by targeting different immune cell populations.

The immunomodulatory effects of AMG 319 are complex and involve multiple cell types:

- Effects on T Cell Populations: A key mechanism is the preferential inhibition of regulatory T cells (Tregs), a subset of CD4+ T cells that suppress anti-tumor immune responses [5] [6]. AMG 319 treatment significantly reduces the number and suppressive function of intratumoral Tregs, which relieves the "brakes" on the immune system. Concurrently, it boosts the cytotoxic activity of CD8+ T cells and CD4+ T helper cells, increasing their production of effector molecules like granzyme B (GZMB) and perforin (PRF1) [5] [6].

- Impact on Immune Cell Trafficking: PI3Kδ inhibition can increase the expression of the transcription factor KLF2 and its target S1PR1 in T cells. This alters their homing behavior, potentially displacing Tregs from tissues and contributing to a systemic reduction [6].

Clinical Evidence and Dosing Challenges

Clinical data supports this dual-phase mechanism but also highlights a significant challenge. A neoadjuvant Phase II trial in patients with head and neck squamous cell carcinoma (HNSCC) confirmed that AMG 319 treatment led to:

- A significant reduction in FOXP3 transcript levels (a Treg master regulator) in tumor tissue [6].

- Enhanced cytotoxic gene expression profiles in tumor-infiltrating CD8+ T cells [5] [6].

However, the same systemic immunomodulatory effects that drive efficacy also cause immune-related adverse events (irAEs). In the HNSCC trial, daily dosing (300 mg or 400 mg) led to a high incidence of dose-limiting toxicities like colitis, rash, and transaminitis, forcing treatment discontinuation in many patients [5] [6]. Research in mouse models suggests that intermittent dosing schedules may help uncouple anti-tumor efficacy from severe toxicity by preserving specific protective Treg subsets in healthy tissues like the colon [5].

Future Directions and Considerations

The development of AMG 319 underscores several key points in targeted cancer therapy:

- Isoform Specificity is Achievable: As shown in the selectivity table, designing highly specific PI3Kδ inhibitors is feasible and crucial for targeting immune cell functions without broadly disrupting PI3K signaling in other tissues [2].

- Dosing Regimen is Critical: The therapeutic window for PI3Kδ inhibitors may be optimized not just by dose, but by treatment schedule. Intermittent dosing represents a promising strategy to maintain anti-tumor immunity while mitigating systemic toxicity [5].

- Combination Potential: Given its ability to remodel the tumor microenvironment and enhance T cell function, AMG 319 and similar agents are strong candidates for combination with other immunotherapies, such as immune checkpoint inhibitors [4].

References

- 1. PI3K inhibitors are finally coming of age - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Structural Determinants of Isoform Selectivity in PI K 3 - PMC Inhibitors [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

- 4. Targeting PI3K Signaling to Overcome Tumor ... [pmc.ncbi.nlm.nih.gov]

- 5. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]

- 6. Intermittent PI inhibition sustains anti-tumour immunity and... | Nature 3 Kδ [nature.com]

AMG319 Inhibitory Profile (IC50 values)

| PI3K Isoform | IC50 Value | Selectivity Fold (over other PI3Ks) |

|---|---|---|

| PI3Kδ | 18 nM [1] [2] [3] | - |

| PI3Kγ | 850 nM [1] [3] | >47-fold [1] [2] |

| PI3Kβ | 2.7 µM [1] [3] | >47-fold [1] [2] |

| PI3Kα | 33 µM [1] [3] | >47-fold [1] [2] |

> Note: The provided sources show some variability in the selectivity fold, with some stating ">47-fold" and others demonstrating much higher selectivity based on the specific IC50 values. The values for other isoforms are also consolidated from multiple sources.

Experimental Protocols for Key Assays

The quantitative data for AMG319 is derived from standardized biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited in the search results.

PI3K Enzyme Assay (Biochemical Activity)

This protocol measures the direct inhibition of the PI3Kδ enzyme activity in a cell-free system [1] [2].

- Assay Type: PI3K Alphascreen assay [1] [2].

- Enzyme Source: Recombinant human PI3K isoforms. PI3Kδ is a polyhistidine-tagged full-length protein expressed in Sf9 insect cells co-expressing the p85 regulatory subunit [3].

- Procedure:

- Enzyme Reaction: The PI3K enzyme is incubated with test compounds (like this compound) and its substrates, phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) and ATP, in a reaction buffer (50 mM Tris-HCl, pH 7.4, 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl, and fresh DTT) [1] [2].

- Detection: The reaction produces phosphatidylinositol-3,4,5-trisphosphate (PIP3). This product is detected using an Alphascreen detection kit, which uses donor and acceptor beads that emit a signal when in close proximity due to PIP3 binding. The inhibitor's potency is determined by its ability to reduce this signal [1] [2].

- Concentrations: For PI3Kδ and PI3Kα assays, the enzyme is diluted to 1.6 nM. ATP concentration is 8 µM for the PI3Kδ assay [1] [2].

Cellular pAKT Inhibition Assay (Target Engagement)

This assay confirms that this compound engages its target and inhibits the PI3Kδ signaling pathway inside cells.

- Assay Type: Western blot analysis of phosphorylated AKT (pAKT) [1].

- Cell System: Human B cells isolated from peripheral blood [1].

- Procedure:

- Stimulation: Serum-starved human B cells are treated with this compound for 1 hour and then stimulated to activate the B cell receptor using anti-IgM (10 µg/mL) for 15 minutes [1].

- Readout: Cells are lysed, and proteins are separated by gel electrophoresis. The level of AKT phosphorylation at Ser473 (a direct downstream marker of PI3K activity) is measured using phospho-specific antibodies via Western blot [1].

- Result: this compound shows an IC50 of 1.5 nM in this cellular assay, demonstrating potent pathway blockade [2].

Biological Context & Signaling Pathway

PI3Kδ is predominantly expressed in leukocytes and plays a critical role in B-cell and T-cell activation, proliferation, and survival [4]. This compound, as a PI3Kδ inhibitor, blocks this pathway, leading to the observed biological effects.

The diagram below illustrates the core PI3K/Akt signaling pathway and the site of this compound's action.

This compound inhibits PI3Kδ, blocking downstream Akt signaling and cellular functions.

Clinical Relevance and Considerations

- Mechanism-Driven Toxicity: A phase II trial in head and neck cancer patients demonstrated that this compound treatment rapidly reduced tumor-infiltrating regulatory T cells (Tregs) and enhanced T cell cytotoxicity. However, this also led to immune-related adverse events (irAEs), such as colitis and rash, in a significant number of patients, suggesting a systemic effect on immune regulation [5].

- Dosing Strategies: Preclinical studies suggest that intermittent dosing of PI3Kδ inhibitors can sustain anti-tumor immunity while limiting pathogenic T cell activation in healthy tissues, pointing to a potential strategy to manage toxicity in future clinical applications [5].

References

- 1. This compound (ACP-319) | PI3Kδ inhibitor | CAS 1608125-21-8 [invivochem.com]

- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound | PI3Kδ Inhibitor [medchemexpress.com]

- 4. Discovery and pre-clinical characterization of a selective ... [sciencedirect.com]

- 5. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]

AMG319 selectivity profile over PI3K isoforms

Quantitative Selectivity Profile of AMG 319

The potency and selectivity of AMG 319 are primarily defined by its half-maximal inhibitory concentration (IC₅₀) values across different PI3K isoforms. The following table consolidates key data from biochemical enzyme assays:

| PI3K Isoform | IC₅₀ Value | Selectivity Fold (over PI3Kδ) | Source/Context |

|---|---|---|---|

| PI3Kδ | 18 nM [1] | 1x (Reference) | Enzyme assay (Alphascreen) [1]. |

| < 10 nM [2] | - | Enzyme assay [2]. | |

| PI3Kγ | 850 nM [1] | ~47-fold | Enzyme assay (Alphascreen) [1]. |

| PI3Kβ | 2,700 nM [3] | >150-fold | Reported in a structural review [3]. |

| PI3Kα | 33,000 nM [3] | >1,800-fold | Reported in a structural review [3]. |

This data confirms that AMG 319 is a potent and highly selective PI3Kδ inhibitor. Its selectivity over PI3Kγ is significant, and it demonstrates even greater specificity against the ubiquitously expressed PI3Kα and PI3Kβ isoforms [2] [1] [3]. Furthermore, in a broad kinome screen of 402 kinases, AMG 319 was inactive at 10 µM, underscoring its high specificity within the kinome [2].

Experimental Evidence & Methodologies

The selectivity profile of AMG 319 is established through a hierarchy of experiments, from purified enzymes to functional cellular systems.

PI3K Enzyme Assays

- Objective: To measure the direct inhibition of the lipid kinase activity of each purified PI3K isoform.

- Protocol Summary: An Alphascreen assay is used where each PI3K isoform (α, β, γ, δ) is incubated with its lipid substrate (PIP₂) and ATP in the presence of a titration series of AMG 319. The reaction product (PIP₃) is quantified using a bead-based detection system that generates a signal when PIP₃ is present. The IC₅₀ is determined from the curve of signal inhibition versus compound concentration [1].

- Key Finding: This biochemical assay provides the foundational data for the compound's intrinsic potency and isoform selectivity, as shown in the table above [2] [1].

Cellular Target Engagement & Functional Assays

- Objective: To confirm that AMG 319 engages its target and inhibits the PI3K pathway in a complex cellular environment.

- pAKT Suppression: A common method involves stimulating B cells in human whole blood or primary murine splenocytes by cross-linking the B-cell receptor (BCR), which activates the PI3Kδ pathway. The level of phosphorylated AKT (pAKT), a key downstream signaling molecule, is then measured by flow cytometry or Western blot. AMG 319 potently suppressed pAKT in these settings with low nanomolar IC₅₀ values (e.g., <5 nM in murine splenocytes) [2] [1].

- B-cell Proliferation: The functional impact of pathway inhibition is measured by assessing anti-IgM/CD40L-induced B-cell proliferation. AMG 319 inhibited this proliferation with an IC₅₀ of 8.6 nM [1].

Biological Context of PI3Kδ Selectivity

The following diagram illustrates the signaling pathway and the specific point of AMG 319's action.

The diagram shows AMG 319 specifically blocks the PI3Kδ-mediated activation of the AKT signaling pathway downstream of the B Cell Receptor.

- Role of PI3Kδ: PI3Kδ is a Class IA PI3K isoform that is primarily expressed in hematopoietic cells (like B cells and T cells) and is a key signaling intermediate for immune cell survival, development, and function [2] [4] [5].

- Therapeutic Rationale: In B-cell malignancies, deregulated BCR-PI3Kδ signaling drives abnormal cell growth and survival [2]. The constitutive phosphorylation of AKT is associated with poor prognosis [2]. By selectively inhibiting PI3Kδ, AMG 319 aims to cut off this pro-survival signal in malignant B cells with minimal impact on other tissues, thereby limiting off-target toxicity [2] [6].

Key Insights for Research and Development

- Clinical Translation: The high selectivity of AMG 319 is a double-edged sword. While it minimizes off-target effects, its profound on-target effect on immune cells can lead to immune-related adverse events (irAEs), such as colitis and rash, as observed in clinical trials. This is partly attributed to the inhibition of PI3Kδ in regulatory T cells (Tregs), which are critical for maintaining immune tolerance [7] [4].

- Dosing Strategies: Research suggests that intermittent dosing schedules of PI3Kδ inhibitors like AMG 319 may help sustain anti-tumour immunity while limiting the severity of irAEs, offering a potential strategy to improve the therapeutic window [7].

References

- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Phosphatidylinositol-3 Kinase Delta (PI3Kδ) Inhibitor AMG ... [sciencedirect.com]

- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [pmc.ncbi.nlm.nih.gov]

- 4. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3K family with small-molecule inhibitors in ... [molecular-cancer.biomedcentral.com]

- 6. PI3K isoform-selective inhibitors: next-generation targeted ... [nature.com]

- 7. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]

AMG319 phosphoinositide-3 kinase delta inhibitor

Mechanism of Action and Biochemical Profile

AMG 319 selectively targets the PI3Kδ isoform, which is primarily expressed in leukocytes and plays a critical role in B-cell and T-cell signaling, activation, and proliferation [1].

- Primary Mechanism: Inhibition of PI3Kδ blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) [1]. This downstream signaling cascade suppresses the AKT/mTOR pathway, reducing cell proliferation and enhancing apoptosis in malignant B-cells [2] [3].

- Immunomodulatory Effects: In the tumor microenvironment, AMG 319 reduces the number and suppressive function of regulatory T cells (Tregs). This loss of inhibition allows cytotoxic T cells to mount a more robust anti-tumour immune response, characterized by increased production of cytokines and cytolytic molecules like IFN-γ, Granzyme B, and Perforin [4] [5].

The diagram below illustrates the signaling pathway and immunomodulatory effects of AMG 319:

AMG 319 inhibits PI3Kδ, blocking pro-survival signals in cancer cells and reducing Treg-mediated suppression to enhance cytotoxic T-cell activity.

Quantitative Biochemical and Cellular Data

The potency and selectivity of AMG 319 have been characterized through detailed enzyme and cellular assays.

Table 1: In Vitro Biochemical and Cellular Activity of AMG 319 [6]

| Parameter | Target | IC₅₀ Value | Description |

|---|---|---|---|

| Enzyme Potency | PI3Kδ | 18 nM | Primary target inhibition in enzyme assays. |

| Enzyme Selectivity | PI3Kγ | 850 nM | ~47-fold selective over PI3Kγ. |

| PI3Kα & PI3Kβ | >47-fold selective | Significantly higher selectivity over α and β isoforms. | |

| Cellular Activity | B-cell Proliferation | 8.6 nM | Inhibits anti-IgM/CD40L-induced proliferation. |

| pAkt Reduction | 1.5 nM | Potently reduces levels of phosphorylated Akt (pAkt) in cells. |

Table 2: In Vivo Efficacy of AMG 319 [6]

| Model | Dose & Route | Effect |

|---|---|---|

| Female Lewis Rat | 3 mg/kg (p.o.) | 88% inhibition of the Keyhole Limpet Hemocyanin (KLH)-induced inflammatory response. |

| Transgenic (IgMm) Mouse | Not Fully Specified (p.o.) | Inhibition of in vivo pAKT with an IC₅₀ of 1.9 nM. |

Key Experimental Protocols

For researchers aiming to evaluate PI3Kδ inhibitors, understanding the standard methodologies is crucial.

PI3K Enzyme Assay [6]

This AlphaScreen-based assay measures the inhibition of lipid kinase activity for PI3K isoforms.

- Procedure:

- Reaction Setup: Incubate the PI3K enzyme (e.g., 1.6 nM PI3Kδ) with substrate (PIP2) and ATP in a Tris-HCl buffer (pH 7.0) containing MgCl₂ and sodium cholate. Test compounds are serially diluted in DMSO.

- Reaction Execution: The enzyme reaction is allowed to proceed at room temperature for 20 minutes.

- Detection: The reaction is quenched by adding a detection mix containing streptavidin-donor beads and biotinylated-IP4. Subsequently, a PIP3-binding protein and anti-GST-acceptor beads are added.

- Quantification: After a 1.5-hour incubation in the dark, the plate is read on a plate reader (e.g., Envision). Signal generation relies on the energy transfer between donor and acceptor beads, which occurs only if the PIP3 product is present.

- Key Reagents: Recombinant PI3K isoforms, PIP2, ATP, anti-GST AlphaScreen beads.

B-cell Proliferation Assay [6]

This cellular assay evaluates the functional consequences of PI3Kδ inhibition.

- Procedure:

- Cell Stimulation: Isolated B-cells are stimulated with agents like anti-IgM and CD40L to activate the B-cell receptor (BCR) and PI3Kδ pathway.

- Compound Treatment: Cells are treated with a concentration range of AMG 319.

- Proliferation Measurement: After a defined period (typically 48-72 hours), cell proliferation is quantified using methods like [³H]-thymidine incorporation or CFSE dilution.

- Output: IC₅₀ value for inhibition of proliferation.

Clinical Trial Findings and Challenges

AMG 319 has been evaluated in several clinical trials, revealing both its potential and its primary developmental challenge.

Table 3: Summary of Key Clinical Trials with AMG 319

| Trial Identifier / Context | Phase | Condition | Key Findings |

|---|---|---|---|

| NCT01300026 [2] | I/II | Relapsed/Refractory Lymphoid Malignancies | Initial first-in-human study to assess safety and tolerability. |

| NCT02540928 [2] [6] | II | Head and Neck Squamous-Cell Carcinoma (HNSCC) | Terminated. Demonstrated immunomodulatory effects but high rate of irAEs. |

| Nature 2022 Trial [4] [5] | II | HNSCC (Neoadjuvant) | Efficacy: Reduced tumor Tregs, enhanced T-cell cytotoxicity. Toxicity: irAEs (rash, diarrhea, transaminitis) in 12/21 patients, leading to treatment discontinuation. |

A central finding from a 2022 Phase II trial in head and neck cancer patients was that AMG 319 treatment caused rapid and significant immune-related adverse events (irAEs) [4] [5]. This was mechanistically linked to a systemic reduction in regulatory T cells (Tregs), which was also observed in mouse models [4]. Subsequent research in mice suggested that intermittent dosing regimens could decrease tumor growth without inducing the pathogenic T-cells in the colon that drive toxicity, pointing to a potential path forward for this class of drugs [4] [5].

Technical and Safety Considerations

- Cardiovascular Safety Profiling: A retrospective analysis highlighted that restraint-based methods for ECG monitoring in toxicology studies failed to detect QTc prolongation caused by AMG 319, which was identified using unrestrained telemetry methods. This underscores the importance of using sensitive, telemetry-based assessments for accurate cardiovascular risk evaluation [7].

- Future Directions: The promising immunomodulatory effects of AMG 319 are tempered by its toxicity profile. Future research should focus on intermittent dosing schedules [4] [5] and combination therapies to improve the therapeutic window.

References

- 1. AMG-319: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. AMG 319 [en.wikipedia.org]

- 3. | 1608125-21-8 | FA137646 | Biosynth AMG 319 [biosynth.com]

- 4. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]

- 5. Intermittent PI3Kδ inhibition sustains anti-tumour immunity ... [nature.com]

- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Restraint‐Based ECG and Arterial Pressure Assessment Do ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Preclinical Efficacy

AMG 319 exerts its effects primarily through immunomodulation, specifically by targeting the PI3Kδ signaling pathway in immune cells.

Mechanism of Action

As a PI3Kδ inhibitor, AMG 319 binds to the ATP-binding pocket of the p110δ catalytic subunit, preventing the production of the lipid second messenger PIP3 from PIP2. This inhibits the downstream PI3K/AKT signaling pathway [1] [2]. The diagram below illustrates this core signaling pathway and the point of inhibition.

AMG 319 inhibits the PI3Kδ-mediated activation of the AKT/mTOR signaling pathway.

Key Preclinical Anticancer Findings

- Impact on Treg Cells and CD8+ T cells: In a B16F10-OVA melanoma mouse model, treatment with a research PI3Kδ inhibitor (PI-3065) led to a significant reduction of regulatory T (Treg) cells systemically, including within tumors, the spleen, and colon. This was coupled with a significant increase in the number and cytotoxicity of tumor-infiltrating CD8+ T cells. These CD8+ T cells showed high expression of PD-1 and the transcription factor TOX, and displayed enhanced proliferative capacity and increased production of cytotoxic molecules like Granzyme B [3] [4].

- Dependency on the Immune System: The anti-tumor effect was confirmed to be immune-mediated, as it was abolished in Rag1−/− and Cd8−/− mice, demonstrating a critical dependence on T cells, particularly CD8+ T cells [3] [4].

- Single-Cell RNA-Sequencing Insights: Analysis of Treg cells from tumor-bearing mice revealed substantial heterogeneity. PI3Kδ inhibition caused a specific and pronounced loss of a tissue-resident colonic Treg cell subset expressing ST2, which is critical for maintaining gut immune homeostasis. The loss of this protective subset was accompanied by an expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells, identifying a probable mechanism for gastrointestinal toxicity [3] [4].

- Efficacy in Hematological Malignancies: In a murine model of chronic lymphocytic leukemia (CLL), the combination of AMG 319 with the BTK inhibitor acalabrutinib was superior to either single agent. Combination therapy led to a greater reduction in tumor burden in the blood and spleen, significantly extended survival, and more potently reduced tumor proliferation and pro-survival signaling [5].

Key Preclinical and Clinical Trial Data

The table below summarizes quantitative data and key observations from studies involving AMG 319 and related PI3Kδ inhibitors.

| Model/Setting | Treatment | Key Findings & Metrics | Citation |

|---|

| B16F10-OVA melanoma mouse model | PI3Kδ inhibitor (PI-3065) | Reduced tumor volume ↓ Treg cells in tumor, spleen, colon ↑ Cytotoxic CD8+ T cells (↑ GZMB, ↑ PRF1, ↑ IFNG) Effect CD8+ T cell-dependent (lost in Cd8−/− mice) | [3] [4] | | CLL mouse model (TCL1-192) | AMG 319 + Acalabrutinib | Superior reduction in tumor burden (blood, spleen) vs single-agent Extended survival by >2 weeks vs single-agent Reduced proliferation (Ki67), NF-κB signaling, BCL-xL/MCL-1 | [5] | | Human HNSCC Phase II Trial | AMG 319 (300-400 mg/day) | ↓ Intratumoral Treg cells & FOXP3 transcripts Enhanced CD8+ T cell cytotoxicity irAEs: 12/21 patients discontinued (rash, diarrhea, transaminitis) | [3] [4] [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key preclinical studies.

In Vivo Solid Tumor Model (B16F10-OVA Melanoma)

- Mouse Strain: Wild-type C57BL/6 mice, and Rag1−/− or Cd8−/− mice for dependency studies.

- Tumor Inoculation: Subcutaneous injection of B16F10-OVA melanoma cells.

- Treatment Protocol:

- Drug: PI-3065, a tool PI3Kδ inhibitor.

- Administration: Likely via oral gavage or drinking water.

- Intermittent Dosing Regimen (to reduce toxicity): Two days on treatment, five days off.

- Endpoint Analysis:

- Tumor volume: Measured regularly with calipers.

- Flow Cytometry: For immune cell profiling. Tumors, spleens, and colons are harvested and processed into single-cell suspensions. Cells are stained with antibodies for:

- Tregs: CD4, CD25, FOXP3.

- CD8+ T cells: CD8, CD69 (activation), Ki67 (proliferation), Granzyme B, Perforin (cytotoxicity).

- Single-Cell RNA-Sequencing: Treg cells are sorted from tissues and analyzed to identify distinct clusters and transcriptomic changes [3] [4].

In Vivo CLL Model (TCL1-192 Allograft)

- Mouse Strain: NOD-SCID mice.

- Cell Line: TCL1-192 cells (an aggressive, BCR-dependent CLL-like cell line derived from the Eμ-TCL1 transgenic model).

- Engraftment: Retro-orbital injection of 5x10⁶ TCL1-192 splenic cells.

- Treatment Protocol:

- Drugs: AMG 319 and acalabrutinib (BTK inhibitor).

- Administration: Provided ad libitum in drinking water containing vehicle, single agents, or the combination. The regimen results in an average daily dose of 25 mg/kg for each drug.

- Treatment start: 7-21 days post cell injection.

- Endpoint Analysis:

- Tumor Burden: Weekly flow cytometry of peripheral blood using antibodies against mouse CD45R/B220 and CD5 to identify CLL cells.

- Survival: Monitored until death or predetermined morbidity endpoints.

- Western Blot: Analysis of splenocyte lysates for proteins like IκBα, BCL-xL, and MCL-1 to assess pathway inhibition.

- BTK Occupancy Assay: ELISA to confirm target engagement by acalabrutinib in splenocytes [5].

Toxicity and the Intermittent Dosing Strategy

A critical finding from the research is that continuous PI3Kδ inhibition causes systemic Treg depletion, leading to serious immune-related adverse events (irAEs). This was observed in a clinical trial where AMG 319 caused colitis, rash, and transaminitis, leading to high discontinuation rates [3] [4] [6].

The preclinical work identified a solution: intermittent dosing. Switching from continuous dosing to a schedule of two days on/five days off in mouse models achieved a significant reduction in tumor growth without inducing the pathogenic T-cell responses in the colon that drive toxicity [3] [4] [6]. This suggests that transient Treg inhibition is sufficient for antitumor immunity while preserving immune homeostasis in healthy tissues. The following diagram illustrates the mechanistic rationale behind this optimized dosing strategy.

Mechanistic rationale for intermittent dosing to balance anti-tumor efficacy and immune-related toxicity.

Future Research and Clinical Translation

The promising preclinical data on intermittent dosing has direct clinical implications. The research teams involved are reportedly designing new clinical trials to validate this strategy in human patients [6]. Furthermore, the combination of PI3Kδ inhibition with other agents, such as BTK inhibitors in CLL, represents another promising avenue to deepen therapeutic responses and overcome resistance [5].

References

- 1. Targeting PI3K family with small-molecule inhibitors in cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. AMG 319 [en.wikipedia.org]

- 3. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]

- 4. Intermittent PI3Kδ inhibition sustains anti-tumour immunity ... [nature.com]

- 5. Combined BTK and PI3Kδ inhibition with acalabrutinib ... [pmc.ncbi.nlm.nih.gov]

- 6. Cancer drug PI3K finds a fix to immune toxicity [fiercebiotech.com]

AMG319 initial autoimmune disease application

AMG319 Overview and Mechanism of Action

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. The PI3Kδ isoform is primarily expressed in leukocytes, making it an attractive target for modulating the immune system in autoimmune diseases and hematological cancers [2].

The diagram below illustrates the core mechanism of action of this compound in the context of B-cell activation, a key process in autoimmunity.

Figure 1: this compound inhibits the PI3Kδ signaling pathway downstream of the B-Cell Receptor (BCR), disrupting key processes in immune cell activation.

By inhibiting PI3Kδ, this compound affects multiple immune cell types [1]:

- B cells: Dose-dependently inhibits proliferation and antibody production.

- T cells: Reduces differentiation into pro-inflammatory subsets like Th17 and inhibits cytokine secretion.

- Macrophages: Reduces production of inflammatory cytokines like TNF-α and IL-6.

Key Preclinical Evidence in Autoimmunity

Strong preclinical data supported the investigation of this compound for autoimmune applications. The table below summarizes its efficacy in standard animal models of inflammatory disease.

| Disease Model | Species | Dosing Regimen | Key Efficacy Findings |

|---|---|---|---|

| Collagen-Induced Arthritis | DBA/1 mice | 1, 3, or 10 mg/kg/day (oral) for 28 days | ~75% reduction in joint swelling; ~80% reduction in synovial inflammation and bone erosion [1]. |

| Delayed-Type Hypersensitivity | C57BL/6 mice | 3 mg/kg (oral) around challenge | ~60% reduction in inflammation (ear thickness); ~70% reduction in local TNF-α [1]. |

| Ovalbumin-Induced Asthma | BALB/c mice | 3 mg/kg (oral) during challenge | ~75% reduction in lung eosinophils; ~65% reduction in mucus production [1]. |

| KLH-Induced Inflammation | Lewis rats | 3 mg/kg (oral) | 88% inhibition of inflammatory response [1]. |

Experimental Protocols from Preclinical Studies

Here are the detailed methodologies for key experiments that demonstrated the activity of this compound.

In Vitro B-Cell Proliferation and Activation Assay [1]

- Cell Source: Human B cells isolated from peripheral blood.

- Stimulation: Treated with anti-IgM (10 μg/mL) and IL-4 (20 ng/mL) for 72 hours to mimic activation.

- Compound Treatment: this compound tested at concentrations ranging from 0.1 to 100 nM.

- Readouts:

- Proliferation: Measured by CFSE dilution assay via flow cytometry.

- Antibody Secretion: Quantified IgG and IgM levels in supernatant by ELISA.

- Surface Activation Marker: Analysis of CD86 expression using flow cytometry.

In Vivo Collagen-Induced Arthritis (CIA) Model [1]

- Animals: DBA/1 mice.

- Disease Induction: Immunized with bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster injection with CII in Incomplete Freund's Adjuvant (IFA) on day 21.

- Dosing: this compound was administered daily via oral gavage at 1, 3, and 10 mg/kg, beginning at disease onset (day 21) and continuing for 28 days.

- Assessment:

- Clinical Scoring: Arthritis severity was scored on a 0-4 scale per limb.

- Joint Swelling: Measured using calipers.

- Histopathology: Joint tissues were examined for synovial inflammation and bone erosion.

- Cytokine Levels: Serum TNF-α and IL-6 were measured by ELISA.

Transition to Oncology and Clinical Findings

The strategic focus for this compound shifted from autoimmunity to cancer, driven by the understanding that PI3Kδ inhibition preferentially impairs regulatory T cells (Tregs) [3] [4]. This effect can enhance the body's anti-tumor immune response.

Clinical trials in patients with head and neck cancer confirmed this mechanism but also revealed a challenge:

- Proof of Mechanism: Treatment with this compound led to a decrease in intratumoral Tregs and enhanced the cytotoxic potential of cancer-fighting T cells [3] [4].

- Dose-Limiting Toxicity: A high incidence of immune-related adverse events (irAEs) like colitis, rash, and transaminitis was observed, leading to treatment discontinuation in many patients [3] [4] [5]. These toxicities were mechanistically linked to the systemic loss of Treg function [6], underscoring the delicate balance between achieving efficacy and managing toxicity.

Research suggests that alternative dosing strategies, such as intermittent dosing, could help uncouple anti-tumor efficacy from severe toxicity [3] [4].

Key Insights for Researchers

- Therapeutic Window is Critical: The clinical experience with this compound highlights that systemic PI3Kδ inhibition, while effective, poses significant challenges for safety due to on-target irAEs. This is a crucial consideration for drug developers.

- Dosing Strategy as a Solution: The finding that intermittent dosing can maintain efficacy while reducing toxicity in models provides a valuable direction for future clinical protocol design [3] [4].

- From Mechanism to Application: The journey of this compound exemplifies how a deep understanding of an immunomodulatory mechanism (Treg inhibition) can redirect a compound's application from one therapeutic area (autoimmunity) to another (oncology).

References

- 1. (ACP-319) | PI3Kδ inhibitor | CAS 1608125-21-8 | Buy... AMG 319 [invivochem.com]

- 2. PI3K inhibitors in inflammation, autoimmunity and cancer [pmc.ncbi.nlm.nih.gov]

- 3. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]

- 4. Intermittent PI3Kδ inhibition sustains anti-tumour immunity ... [nature.com]

- 5. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 6. Loss of PI3Kδ Activity Drives Autoimmune Colitis by Impairing ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action & Signaling Pathway

AMG319 exerts its effects by specifically inhibiting the PI3Kδ isoform, which is highly expressed in leukocytes. The following diagram illustrates the core signaling pathway and the key immunomodulatory effects of PI3Kδ inhibition by this compound in the tumor microenvironment.

This compound inhibits the PI3Kδ-AKT signaling axis, preventing FOXO1 inactivation and leading to Treg suppression and enhanced CD8+ T cell cytotoxicity.

This mechanism leads to two primary outcomes in the tumor microenvironment (TME):

- Reduction of Immunosuppression: Inhibition of PI3Kδ disrupts Treg function and survival, a cell type critical for maintaining immune tolerance [1] [2]. This is evidenced by a significant decrease in intra-tumoral Treg cells and FOXP3 transcript levels [1] [2].

- Activation of Anti-Tumor Immunity: With Treg suppression, CD8+ and CD4+ T cells become more active. RNA sequencing analyses show increased expression of cytotoxic molecules like IFNG (IFN-γ), GZMB (Granzyme B), and PRF1 (Perforin-1) in these T cells, enhancing their tumor-killing capacity [1] [2].

Key Experimental Findings & Protocols

The effects of this compound have been characterized through both clinical trials and preclinical models.

Clinical Trial in Head and Neck Cancer

A neoadjuvant, placebo-controlled Phase II trial assessed this compound in treatment-naive patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].

- Dosing: Patients received 400 mg or 300 mg of this compound daily for 7-24 days before surgery [1] [2].

- Key Efficacy Findings:

- Tumor Microenvironment: Post-treatment analysis revealed 93 differentially expressed genes. A significant reduction in FOXP3 transcripts and intratumoral Treg cells was observed, alongside enhanced T cell cytotoxicity [1] [2].

- T cell Cytotoxicity: Bulk and single-cell RNA-seq of tumor-infiltrating T cells showed a marked increase in the expression of IFNG, GZMB, and PRF1 [1] [2].

- Major Challenge - Toxicity: The trial highlighted a major limitation. At 400 mg daily, 9 out of 15 patients experienced immune-related adverse events (irAEs), leading to treatment withdrawal. Dose reduction to 300 mg still resulted in irAEs in 3 out of 6 patients [1] [2]. The most common irAEs are summarized below.

| Immune-Related Adverse Event (irAE) | Frequency in this compound Group | Frequency in Placebo Group |

|---|---|---|

| Skin Rash | 25% | 4% |

| Diarrhea | 28% | 1% |

| Transaminitis (elevated liver enzymes) | 14% | 0% |

Preclinical Supporting Evidence

Mechanistic studies in mouse models confirmed the systemic effect of PI3Kδ inhibition on Tregs and elucidated the cause of toxicity [1] [2].

- Systemic Treg Loss: PI3Kδi treatment in mice decreased Treg populations not only in tumors but also in the spleen and colon [1] [2].

- Mechanism of Colitis: Single-cell RNA-seq revealed that PI3Kδi caused a specific loss of tissue-resident colonic ST2+ Treg cells, which was accompanied by an expansion of pathogenic TH17 and TC17 cells, driving colitis [1] [2].

- Protocol for In Vivo Efficacy: In a B16F10-OVA melanoma model, mice were treated with a PI3Kδ inhibitor, leading to significantly decreased tumor volume and increased intratumoral CD8+ T cells expressing high levels of PD-1, Ki67 (proliferation), and Granzyme B (cytotoxicity) [1] [2]. The anti-tumor effect was confirmed to be CD8+ T cell-dependent using

Rag1−/−andCd8−/−mice [1].

Therapeutic Strategies to Mitigate Toxicity

The search for solutions to the toxicity problem has yielded a promising strategy.

- The Problem: Continuous inhibition of PI3Kδ disrupts Treg homeostasis systemically, causing severe irAEs like colitis, which limits the therapeutic dose and window [1] [3] [2].

- A Promising Solution: Intermittent Dosing: Research in mouse models demonstrated that a modified regimen with intermittent dosing of PI3Kδi could still achieve a significant decrease in tumor growth, but without inducing the expansion of pathogenic T cells in the colon [1] [2]. This approach aims to balance efficacy and toxicity by allowing Treg populations to recover during drug-free periods.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor that promotes anti-tumor immunity by targeting Tregs and activating cytotoxic T cells. However, its clinical application is hampered by on-target, off-tumor effects leading to significant irAEs. Future development should focus on innovative dosing schedules, such as intermittent administration, and rational combination therapies to harness its immunotherapeutic potential while minimizing toxicity.

References

AMG319 in vitro B cell proliferation assay protocol

AMG319: A Selective PI3Kδ Inhibitor

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. It was initially developed by Amgen and has been investigated for treating autoimmune diseases and B-cell-related malignancies [1]. Its mechanism involves inhibiting the PI3Kδ-AKT signaling pathway, which is crucial for B cell survival, proliferation, and activation [1] [3].

The selectivity and potency of this compound are summarized in the table below.

| Target | IC₅₀ (nM) | Selectivity (Fold over PI3Kδ) |

|---|---|---|

| PI3Kδ | 5 - 18 nM | - |

| PI3Kα | 33 μM - >20,000 nM | >47 - ~4,000 |

| PI3Kβ | 2.7 μM - >15,000 nM | ~150 - >3,000 |

| PI3Kγ | 850 nM - >10,000 nM | ~47 - >2,000 |

Data compiled from multiple sources [1] [2]. Note that different assay conditions (e.g., HTRF vs. Alphascreen) can yield varying IC₅₀ values.

This compound Effects on B Cell Proliferation and Signaling

In cellular assays, this compound effectively suppresses B cell function by blocking key activation and proliferation pathways. The quantitative data on its cellular activity is as follows.

| Cellular Assay / Effect | Cell Type / Model | This compound IC₅₀ / Effective Concentration |

|---|---|---|

| Inhibition of B cell proliferation | Human peripheral blood B cells (anti-IgM/CD40L stimulated) | IC₅₀ = 8.6 nM [2] |

| Inhibition of B cell proliferation | Human peripheral blood B cells (anti-IgM + IL-4 stimulated) | IC₅₀ = ~3 nM [1] |

| Reduction of pAKT (Ser473) | Human B cells (anti-IgM stimulated) | ~85% reduction at 1 nM [1] |

| Inhibition of pAKT in vivo | Transgenic (IgMm) mice | IC₅₀ = 1.9 nM [1] [2] |

| Reduction of IgG/IgM secretion | Human B cells | ~80% reduction at 10 nM [1] |

The diagram below illustrates the mechanism by which this compound inhibits the PI3Kδ pathway in B cells.

Protocol: Assessing B Cell Proliferation In Vitro

This protocol synthesizes specific data on this compound with established methods for human B cell culture [1] [4].

B Cell Isolation and Culture Setup

- Cell Source: Isolate CD19+ B cells from human peripheral blood mononuclear cells (PBMCs) using magnetic bead-based separation kits. Expect purity >92% [4].

- Culture Medium: Use RPMI 1640 supplemented with 5-10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 100 U/ml penicillin, 100 μg/ml streptomycin, and 50 μM β-mercaptoethanol [4].

- Stimulation for T-cell Dependent (TD) Response: Co-culture B cells with irradiated NIH3T3 fibroblasts expressing human CD40L (3T3-CD40L+). Stimulate with:

- Cell Seeding: Seed between 2,500 to 25,000 B cells per well in a 96-well flat-bottom plate. Co-culture with irradiated 3T3-CD40L+ fibroblasts [4].

This compound Treatment

- Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

- Working Concentrations: Dilute the stock in culture medium to create a concentration range. Based on the IC₅₀ values, test concentrations from 1 nM to 100 nM for a dose-response curve [1] [2].

- Controls: Include a vehicle control (DMSO at the same dilution as drug-treated wells), a positive control for proliferation (stimulated, no drug), and an unstimulated negative control.

- Treatment Schedule: Add this compound to the culture at the same time as the stimulation agents. The typical culture duration for TD responses is 6 to 9 days [4].

Proliferation Assay (CFSE Dilution)

A common method to track proliferation is the CFSE dilution assay, as used in the reference studies [1].

- Cell Labeling: Before seeding, label isolated B cells with 1-5 μM CFSE (Carboxyfluorescein succinimidyl ester) in PBS for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete culture medium.

- Flow Cytometry Analysis: After the culture period (e.g., 72 hours for short-term proliferation or 6-9 days for full differentiation), harvest cells.

- Analyze CFSE fluorescence intensity using flow cytometry.

- As proliferation occurs, the CFSE dye is diluted equally between daughter cells, resulting in decreased fluorescence. The percentage of cells with reduced CFSE signal indicates the proportion that has divided.

Downstream Analysis: Phospho-AKT Signaling

To confirm target engagement by this compound, analyze the phosphorylation of AKT.

- Stimulation & Lysis: After pre-treating cells with this compound for about 1 hour, stimulate with anti-IgM (10 μg/mL) for 15 minutes. Lyse cells immediately.

- Western Blotting: Separate proteins by SDS-PAGE and immunoblot using antibodies against phospho-AKT (Ser473) and total AKT. A concentration-dependent decrease in pAKT signals effective PI3Kδ inhibition [1].

Experimental Design Considerations

- Proliferation vs. Function: For a comprehensive assessment, combine proliferation assays (CFSE) with measurements of function, such as IgG/IgM secretion by ELISA from culture supernatants [1] [4].

- Alternative Proliferation Assays: While CFSE was cited, other methods like BrdU or EdU incorporation can also be used to measure DNA synthesis during proliferation [5] [6]. The EdU assay, using "click" chemistry, can be faster and avoids the need for harsh DNA denaturation [5].

- Optimal Conditions: The provided TD stimulation protocol (CD40L + IL-21 ± BCR cross-linking) is highly effective for inducing plasma cell differentiation and is recommended over adding IL-4, which can show lower immunoglobulin secretion in some systems [4].

Critical Notes for Researchers

- Inhibitor Specificity: While this compound is highly selective for PI3Kδ, confirm critical findings with a second PI3Kδ inhibitor (e.g., Idelalisib) to rule off-target effects, especially at higher concentrations (>100 nM).

- DMSO Concentration: Keep the final DMSO concentration consistent and low (typically ≤0.1%) across all groups, including vehicle controls, to avoid solvent toxicity.

- Freshness of Stimuli: Prepare stocks of anti-IgM, cytokines, and other reagents as per manufacturer instructions and use them fresh or from properly stored aliquots to maintain activity.

I hope this detailed application note provides a solid foundation for your research. Should you require further clarification on any of the steps or need information on T-cell-independent activation models, feel free to ask.

References

- 1. (ACP-319) | PI3Kδ inhibitor | CAS 1608125-21-8 | Buy... AMG 319 [invivochem.com]

- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Characterization of selective and potent PI3Kδ inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimized Protocols for In - Vitro T- Cell -Dependent and... [frontiersin.org]

- 5. Evaluation of B in vivo by EdU Incorporation Cell Proliferation Assay [bio-protocol.org]

- 6. BrdU staining and BrdU assay | Abcam protocol [abcam.com]

Comprehensive Application Notes and Protocols for AMG319 PI3K AlphaScreen Assay

Introduction to AMG319

This compound is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with significant implications in both oncology and inflammatory disease research. This compound demonstrates remarkable biochemical potency with an IC₅₀ of 18 nM against PI3Kδ and exhibits >47-fold selectivity over other PI3K isoforms. This compound has advanced to Phase 2 clinical trials for investigating its potential in treating head and neck squamous cell carcinoma (HNSCC), demonstrating its translational relevance. The compound specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a critical role in B-cell and T-cell signaling, making it an attractive target for immunomodulation and hematological malignancies.

The molecular characteristics of this compound include a molecular weight of 385.4 g/mol and the chemical formula C₂₁H₁₆FN₇. Its favorable pharmacokinetic properties include oral bioavailability, enabling in vivo studies in various disease models. In preclinical studies, this compound has shown significant efficacy at doses as low as 3 mg/kg in rodent models, effectively inhibiting the KLH-induced inflammatory response by 88% and demonstrating potent suppression of phosphorylated AKT (pAkt) levels, a key downstream marker of PI3K pathway activity.

Mechanism of Action and Signaling Pathway

Biochemical Selectivity Profile

This compound exhibits a highly selective inhibition profile against Class I PI3K isoforms, with particular potency against the delta (δ) isoform that is predominantly expressed in leukocytes. This selectivity is crucial for targeting immune cell functions while minimizing effects on other cellular processes. The compound demonstrates concentration-dependent inhibition across PI3K isoforms as detailed in Table 1.

Table 1: Biochemical Selectivity Profile of this compound

| Target | IC₅₀ Value | Selectivity Ratio (vs PI3Kδ) |

|---|---|---|

| PI3Kδ | 18 nM | 1-fold |

| PI3Kγ | 850 nM | 47.2-fold |

| PI3Kβ | 2.7 µM | 150-fold |

| PI3Kα | 33 µM | 1833-fold |

The exceptional selectivity for PI3Kδ over other class I PI3K isoforms underscores its utility as a research tool and therapeutic candidate for immune-related applications. This selectivity profile is particularly important given the diverse roles of PI3K isoforms in cellular physiology, with PI3Kα and PI3Kβ being ubiquitously expressed and involved in metabolic regulation, while PI3Kδ and PI3Kγ play more specialized roles in immune cell function.

PI3K/AKT Signaling Pathway and Inhibition Mechanism

The PI3K/AKT/mTOR signaling pathway represents one of the most critical intracellular pathways governing cellular processes including survival, proliferation, differentiation, and metabolism. Under normal physiological conditions, PI3K activation occurs in response to various extracellular signals, including growth factors, cytokines, and antigen receptor engagement. Dysregulation of this pathway is frequently associated with oncogenesis and immune dysfunction, making it a prominent target for therapeutic intervention.

Diagram of the PI3K signaling pathway and this compound mechanism:

This compound functions through competitive ATP-binding site inhibition of the p110δ catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This inhibition disrupts the membrane recruitment of downstream effectors including PDK1 and AKT, thereby modulating transcriptional programs and cellular responses. In immune cells, this disruption particularly affects activation, proliferation, and differentiation processes, providing the mechanistic basis for its immunomodulatory effects.

AlphaScreen Technology Overview

Principle of AlphaScreen Technology

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based proximity assay that enables the study of biomolecular interactions in a no-wash, homogeneous format. This technology is particularly valuable for high-throughput screening applications, including enzyme activity assays, protein-protein interactions, and post-translational modifications. The fundamental principle relies on the photosensitizer-mediated energy transfer between donor and acceptor beads upon close proximity (within 200 nm).

The AlphaSystem employs two types of hydrogel-coated beads: Donor beads containing a photosensitizer (phthalocyanine) that converts ambient oxygen to singlet oxygen upon excitation at 680 nm, and Acceptor beads containing thioxene derivatives that react with singlet oxygen to generate chemiluminescent light at 520-620 nm. The short diffusion distance of singlet oxygen molecules (approximately 200 nm) ensures that signal generation only occurs when the biomolecules attached to the beads are in close proximity, providing exceptional specificity and minimal background interference.

Diagram of AlphaScreen bead technology:

Advantages for PI3K Inhibition Assays

The AlphaScreen technology offers several distinct advantages for PI3K inhibition studies compared to traditional assay formats:

- Homogeneous format: The "add-and-read" protocol eliminates washing and separation steps, making it ideal for high-throughput applications and automation.

- High sensitivity: The signal amplification cascade provides exceptional sensitivity, enabling detection of low enzyme concentrations and subtle inhibition effects.

- Reduced interference: Excitation in the red wavelength range (680 nm) minimizes compound autofluorescence and biological matrix interference, resulting in excellent signal-to-background ratios.

- Miniaturization capability: The robust performance in low volumes (1-10 µL) enables cost-effective screening in 384-well and 1536-well formats, supporting large-scale compound profiling.

For PI3K inhibition assays specifically, the technology allows direct measurement of lipid kinase activity by detecting the formation of phosphorylated products, providing a more physiologically relevant readout compared to indirect enzymatic assays.

Detailed Experimental Protocol

Reagent Preparation

Table 2: Buffer and Reagent Formulations for PI3K AlphaScreen Assay

| Component | Composition | Storage |

|---|---|---|

| Enzyme Reaction Buffer | 50 mM Tris-HCl (pH 7.0), 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl, 2 mM DTT (freshly added) | 4°C (without DTT) |

| AlphaScreen Buffer | 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.10% Tween 20, 30 mM EDTA, 1 mM DTT (freshly added) | 4°C (without DTT) |

| PI(4,5)P2 Substrate | 10 µM in reaction buffer | -20°C |

| ATP Solution | 20 µM (for PI3Kα/β) or 8 µM (for PI3Kγ/δ) in reaction buffer | Prepared fresh |

| PI3K Enzyme Stocks | PI3Kδ: 1.6 nM, PI3Kγ: 15 nM, PI3Kα: 1.6 nM, PI3Kβ: 0.8 nM (2× working stocks) | -80°C |

| AlphaScreen Beads | Anti-GST acceptor beads (80 µg/mL) and streptavidin-donor beads (80 µg/mL) in AlphaScreen buffer | 4°C (protected from light) |

Critical notes for reagent preparation: DTT must be added fresh on the day of the experiment to maintain reducing conditions. All lipid substrates should be handled in glass containers or polypropylene tubes to prevent adsorption. ATP solutions should be prepared immediately before use and pH-adjusted to 7.0-7.5. Enzyme stocks should be subjected to minimal freeze-thaw cycles to preserve activity, with aliquots stored at -80°C.

Assay Procedure

The PI3K AlphaScreen assay follows a sequential addition protocol with optimized incubation times at each step. The complete workflow is designed to ensure linear reaction kinetics and robust signal detection:

Diagram of experimental workflow:

Step-by-step protocol:

Compound plate preparation: Prepare source plates containing test compounds at 5 mM concentration in DMSO. Create serial dilutions (typically 1:2 over 22 concentrations) in 384-well polypropylene plates. Include controls in columns 23 (DMSO-only, positive control) and 24 (reference inhibitor at >Ki concentration, negative control).

Assay plate setup: Transfer 0.5 µL from each well of the source plate to 384-well Optiplates using liquid handling equipment. Ensure precise compound transfer for accurate concentration-response profiling.

Enzyme addition: Add 10 µL of 2× enzyme working stock to all wells using a multidrop dispenser. For PI3Kδ assays, use 1.6 nM final enzyme concentration. Include a brief pre-incubation (5 minutes) to allow compound-enzyme interaction.

Reaction initiation: Add 10 µL of 2× substrate/ATP working stock to initiate the kinase reaction. Use ATP concentrations of 20 µM for PI3Kα and PI3Kβ assays, and 8 µM for PI3Kγ and PI3Kδ assays. The lower ATP concentration for PI3Kδ enhances sensitivity for competitive inhibitors like this compound.

Reaction incubation: Incubate plates at room temperature for 20 minutes to allow linear product formation. This duration has been optimized to maintain reaction linearity while providing sufficient signal amplitude for robust detection.

Donor bead addition: Add 10 µL of donor bead solution (streptavidin-coated beads at 80 µg/mL in AlphaScreen buffer) to quench the reaction. Incubate for 30 minutes at room temperature in the dark. This step also allows biotinylated product capture on the donor beads.

Acceptor bead addition: Add 10 µL of acceptor bead solution (anti-GST antibody-coated beads at 80 µg/mL in AlphaScreen buffer). Incubate for 90 minutes at room temperature in the dark to facilitate bead proximity complex formation.

Signal detection: Read plates using an Envision multimode plate reader or equivalent instrument equipped with AlphaScreen detection capabilities. Use 680 nm excitation and measure emission between 520-620 nm. Optimal results are obtained with laser-based excitation systems that provide higher intensity at 680 nm compared to xenon flash lamps.

Data Analysis and Interpretation

Calculation of Inhibition and IC₅₀ Values

Data from the AlphaScreen assay should be processed using appropriate normalization to control wells. The percentage inhibition is calculated using the formula:

% Inhibition = 100 × [1 - (SignalSample - SignalMin)/(SignalMax - SignalMin)]

Where SignalSample represents the signal in compound-treated wells, SignalMax is the mean signal in DMSO control wells (column 23, 100% activity), and SignalMin is the mean signal in reference inhibitor control wells (column 24, 100% inhibition).

Dose-response curves are generated by plotting % inhibition against compound concentration and fitting to a four-parameter logistic equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

Where X is the logarithm of compound concentration, Y is the response (% inhibition), Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve. The IC₅₀ value is derived as the concentration at which 50% inhibition occurs.

Example Results for this compound

In the PI3Kδ AlphaScreen assay, this compound demonstrates concentration-dependent inhibition with characteristic IC₅₀ values as shown in Table 1. Representative data should include:

- Z'-factor calculations > 0.5, indicating excellent assay quality for high-throughput screening

- Signal-to-background ratios typically > 10:1 for robust discrimination

- Coefficient of variation < 10% for replicate measurements, ensuring reproducibility

The selectivity profile of this compound should be confirmed by parallel testing against other PI3K isoforms under identical assay conditions, with particular attention to the >47-fold selectivity over PI3Kγ and significantly greater selectivity over PI3Kα and PI3Kβ.

Research Applications and Cellular Validation

Cellular Target Engagement

The biochemical inhibition measured by the AlphaScreen assay correlates with functional cellular activity across various assays:

Table 3: Cellular Activity Profile of this compound

| Cellular Assay | System | Readout | IC₅₀ Value |

|---|---|---|---|

| B-cell proliferation | Human B cells (anti-IgM/CD40L stimulated) | [³H]thymidine incorporation | 8.6 nM |

| AKT phosphorylation | Human B cells | pAKT (Ser473) levels | 1.5 nM |

| CD69 expression | Human whole blood | Anti-IgD-induced CD69 | ~16 nM |

| Th17 differentiation | Mouse CD4+ T cells | IL-17A+ cell proportion | 10 nM (80% reduction) |

The potent inhibition of B-cell proliferation (IC₅₀ = 8.6 nM) and AKT phosphorylation (IC₅₀ = 1.5 nM) demonstrates effective cellular target engagement and functional pathway modulation. The human whole blood assay (HWB) showing CD69 inhibition with IC₅₀ of approximately 16 nM provides particular relevance for physiological systems, accounting for plasma protein binding and cellular distribution.

In Vivo Correlations and Clinical Translation

The cellular activity translates to in vivo efficacy in rodent models, with this compound (3 mg/kg, p.o.) inhibiting the KLH-induced inflammatory response by 88% in female Lewis rats. In transgenic (IgMm) mice, the compound inhibits in vivo pAKT with IC₅₀ of 1.9 nM, demonstrating excellent target coverage at pharmacologically relevant doses.

In a neoadjuvant Phase II clinical trial (NCT02540928) involving patients with head and neck squamous cell carcinoma, this compound treatment led to significant immunomodulatory effects, including:

- Decreased tumour-infiltrating regulatory T cells (Tregs)

- Enhanced cytotoxic potential of tumour-infiltrating T cells

- Increased expression of IFNG, GZMB, and PRF1 in CD8+ T cells

- Clonal expansion of T cells, indicating immune activation

These clinical findings validate the mechanistic insights gained from biochemical and cellular assays, confirming PI3Kδ inhibition as a viable strategy for cancer immunotherapy. However, the trial also highlighted dose-limiting toxicities (colitis, skin rashes, transaminitis) in 12 of 21 patients at doses of 300-400 mg daily, underscoring the importance of optimized dosing regimens.

Troubleshooting and Technical Considerations

Common Issues and Solutions

- Low signal-to-background ratio: Ensure fresh preparation of DTT and ATP solutions. Check enzyme activity and storage conditions. Verify that bead suspensions are homogeneous and protected from light.

- High variability between replicates: Confirm consistent liquid handling and avoid bubble formation during dispensing. Ensure all reagents are equilibrated to room temperature before use.

- Edge effects in plates: Use plate seals during incubations to prevent evaporation. Allow sufficient acclimation time after removing plates from storage.

- Abnormal curve fitting: Include sufficient data points at both plateau regions (typically 10-12 concentrations). Verify compound solubility, especially at higher concentrations.

Assay Validation Parameters

For robust implementation of the PI3Kδ AlphaScreen assay, ensure the following quality control metrics:

- Z' factor > 0.5, calculated from positive and negative controls

- Signal window > 5-fold between positive and negative controls

- Intra-assay CV < 10% for replicate controls

- Inter-assay CV < 15% for IC₅₀ determinations of reference compounds

- Linear range of enzyme concentration and reaction time established

Conclusion

The AlphaScreen assay provides a robust, sensitive, and reproducible method for quantifying PI3Kδ inhibition by small molecules such as this compound. The homogeneous format enables efficient screening of compound libraries while maintaining physiological relevance through direct detection of lipid kinase activity. The detailed protocol outlined in this application note has been validated through extensive characterization of this compound, demonstrating excellent correlation between biochemical potency, cellular activity, and in vivo efficacy.

The comprehensive dataset generated using this assay system supports the translational development of PI3Kδ inhibitors for immunological and oncological indications. However, recent clinical findings suggesting immune-related adverse events with continuous dosing highlight the importance of further research into alternative dosing strategies, including intermittent administration protocols that may maintain antitumor immunity while limiting toxicity.

Comprehensive Application Notes and Protocols for AMG319 pAKT Inhibition Assays in Cancer Research

Introduction to AMG319 and PI3Kδ Inhibition

This compound is a potent and selective small molecule inhibitor targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ), which plays a critical role in lymphocyte signaling, survival, and activation. With an IC₅₀ of 18 nM against PI3Kδ and >47-fold selectivity over other PI3K isoforms, this compound has emerged as a promising immunotherapeutic agent in oncology research [1]. The PI3K/Akt signaling pathway represents one of the most frequently dysregulated pathways in human cancers, contributing to uncontrolled cell proliferation, enhanced survival, and treatment resistance [2] [3]. This pathway is activated by various stimuli including receptor tyrosine kinases, cytokine receptors, and G-protein coupled receptors, leading to production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) which recruits Akt to the plasma membrane where it undergoes phosphorylation at two key regulatory sites: Thr³⁰⁸ by PDK1 and Ser⁴⁷³ by mTORC2 [3].

Research demonstrates that PI3Kδ inhibition possesses remarkable immunomodulatory properties, particularly through its effect on regulatory T cells (Tregs). In a neoadjuvant, double-blind, placebo-controlled randomized phase II trial in patients with head and neck squamous cell carcinoma (HNSCC), this compound treatment significantly decreased tumour-infiltrating Treg cells while enhancing the cytotoxic potential of tumour-infiltrating T cells [4] [5]. This unique mechanism of action underpins the dual application of this compound both as an investigational cancer therapeutic and as a tool for understanding PI3Kδ biology in immune cell regulation.

Mechanism of Action and Signaling Pathway

Molecular Targeting

The PI3K/Akt pathway begins with activation of PI3K at the cell membrane, where it phosphorylates PIP₂ to generate the second messenger PIP₃. This lipid product serves as a docking site for pleckstrin homology (PH) domain-containing proteins including Akt and its upstream activator PDK1. Full Akt activation requires phosphorylation at both Thr³⁰⁸ (by PDK1) and Ser⁴⁷³ (by mTORC2) [3]. This compound specifically targets the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in leukocytes and plays a critical role in B-cell development, maintenance, and function [4] [1].

The selectivity of this compound for the δ-isoform is particularly important for its immunomodulatory effects, as evidenced by its potency profile: PI3Kδ (IC₅₀ = 18 nM), PI3Kγ (IC₅₀ = 850 nM), with even greater selectivity over PI3Kα and PI3Kβ [1]. This isoform selectivity differentiates this compound from pan-PI3K inhibitors and contributes to its specific effects on immune cell populations while potentially minimizing off-target effects.

Immunomodulatory Effects

PI3Kδ inhibition with this compound demonstrates profound effects on the tumor immune microenvironment. Clinical and preclinical studies have revealed that this compound treatment:

- Reduces intratumoral Treg cells while enhancing cytotoxic potential of tumor-infiltrating T cells [4]

- Increases expression of cytolytic genes (IFNG, GZMB, PRF1) in tumor-infiltrating CD8⁺ T cells [4] [5]

- Causes systemic effects on Treg maintenance as evidenced by decreased Treg cells in tumor, spleen, and colon in mouse models [4]

- Induces clonal expansion of CD4⁺ and CD8⁺ T cells, promoting anti-tumor immunity [5]

The following diagram illustrates the core PI3K/AKT signaling pathway and the mechanism of this compound inhibition:

Figure 1: PI3K/AKT Signaling Pathway and this compound Mechanism of Action. This compound specifically inhibits the p110δ subunit of PI3K, preventing conversion of PIP₂ to PIP₃ and subsequent Akt activation. PTEN acts as a natural pathway inhibitor by catalyzing the reverse reaction.

Quantitative Profiling of this compound

Potency and Selectivity Profile

This compound demonstrates high potency and exceptional selectivity for PI3Kδ relative to other PI3K isoforms. The following table summarizes the key quantitative parameters for this compound:

Table 1: this compound Potency and Selectivity Profile

| Parameter | Value | Experimental Context |

|---|---|---|

| PI3Kδ IC₅₀ | 18 nM | Biochemical enzyme assay [1] |

| PI3Kγ IC₅₀ | 850 nM | Biochemical enzyme assay [1] |

| Selectivity Ratio (γ/δ) | >47-fold | Selectivity over other PI3K isoforms [1] |

| B-cell Proliferation IC₅₀ | 8.6 nM | Anti-IgM/CD40L-induced B-cell proliferation [1] |

| pAkt Inhibition IC₅₀ | 1.5 nM | Reduction of pAkt levels in B cells [1] |

| In Vivo pAkt Inhibition | 1.9 nM | Transgenic (IgMm) mouse model [1] |

Cellular Activity and Functional Effects

In cellular assays, this compound demonstrates potent concentration-dependent inhibition of B-cell signaling and function:

Table 2: Functional Activity of this compound in Cellular Assays

| Assay Type | Readout | Result | Significance |

|---|---|---|---|

| B-cell Proliferation | Inhibition of anti-IgM/CD40L-induced proliferation | IC₅₀ = 8.6 nM | Demonstrates potent suppression of B-cell activation [1] |

| pAkt Inhibition | Reduction of phosphorylated Akt levels in B cells | IC₅₀ = 1.5 nM | Confirms target engagement in cellular context [1] |

| CD69 Expression | Inhibition of anti-IgD-induced CD69 expression in HWB | Significant suppression | Validates immunomodulatory activity in primary cells [1] |

| In Vivo Efficacy | Inhibition of KLH-induced inflammatory response in rats | 88% inhibition at 3 mg/kg, p.o. | Demonstrates potent anti-inflammatory activity [1] |

PI3K Enzyme Assay Protocol

Principle and Applications

The PI3K enzyme assay is designed to measure the direct inhibition of PI3K isoforms by this compound using a competitive chemiluminescence detection system. This assay enables researchers to quantitatively determine the potency and selectivity of this compound against different PI3K isoforms (α, β, γ, δ) under standardized conditions. The assay employs Alphascreen technology with a proximity-based detection system that measures PI3K activity through PIP₃ production [1].

This protocol is essential for:

- Initial compound screening and potency assessment

- Selectivity profiling across PI3K isoforms

- Mechanism of action studies for PI3Kδ inhibitors

- Quality control for batch-to-batch consistency of this compound

Materials and Reagents

- PI3K isoforms: Recombinant human PI3Kα, β, γ, and δ (commercially available)

- Assay plates: 384-well Greiner clear polypropylene plates

- Substrate: Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂)

- Cofactor: ATP (20 μM for PI3Kα/β; 8 μM for PI3Kγ/δ)

- Reaction buffer: 50 mM Tris-HCl (pH 7.0), 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl, 2 mM DTT (freshly added)

- Alphascreen buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.10% Tween 20, 30 mM EDTA, 1 mM DTT (freshly added)

- Detection reagents: Anti-GST Alphascreen kit (streptavidin-donor beads and anti-GST-acceptor beads)

- Test compounds: this compound prepared as 5 mM stock in DMSO, serially diluted 1:2 over 22 concentrations

- Equipment: Multidrop dispenser, Envision multimode plate reader or equivalent

Step-by-Step Procedure

Plate Preparation:

- Transfer 0.5 μL per well of this compound serial dilutions or DMSO control (columns 23-24) to 384-well Optiplates

- Include a reference inhibitor at ≫Ki (40 μM) in column 24 as negative control

Enzyme Reaction:

- Prepare 2× working stocks of each PI3K isoform in enzyme reaction buffer:

- PI3Kα: 1.6 nM

- PI3Kβ: 0.8 nM

- PI3Kγ: 15 nM

- PI3Kδ: 1.6 nM

- Add 10 μL/well of appropriate 2× enzyme stock to all wells using Multidrop

- Add 10 μL/well of substrate/ATP mix (containing 20 μM ATP for PI3Kα/β or 8 μM ATP for PI3Kγ/δ)

- Incubate plates at room temperature for 20 minutes

- Prepare 2× working stocks of each PI3K isoform in enzyme reaction buffer:

Signal Detection:

- Add 10 μL/well of donor bead solution (40 nM biotinylated-IP₄, 80 μg/mL streptavidin-donor beads in Alphascreen buffer) to quench reaction

- Incubate in dark at room temperature for 30 minutes

- Add 10 μL/well of acceptor bead solution (40 nM PIP₃-binding protein, 80 μg/mL anti-GST-acceptor beads in Alphascreen buffer)

- Incubate in dark for 1.5 hours

- Read plates on Envision plate reader with 680 nm excitation and 520-620 nm emission filters

Data Analysis and Interpretation

- Dose-response curves: Plot % inhibition vs. log[this compound] concentration

- IC₅₀ calculation: Use four-parameter logistic curve fitting to determine half-maximal inhibitory concentration

- Selectivity ratio: Calculate ratios of IC₅₀ values between different isoforms

- Quality control: Z' factor >0.5 indicates robust assay performance

The expected results should demonstrate a concentration-dependent inhibition of PI3Kδ activity with an IC₅₀ of approximately 18 nM, with significantly reduced potency against other PI3K isoforms, confirming the selectivity profile of this compound [1].

Cellular pAkt Inhibition Assay

Background and Significance

The phosphorylated Akt (pAkt) inhibition assay measures this compound activity in cellular contexts, providing critical information about target engagement and functional cellular response. As a key node in the PI3K signaling pathway, Akt phosphorylation at Ser⁴⁷³ serves as a direct biomarker of PI3K activity, making pAkt levels a pharmacodynamic marker for PI3K inhibitor efficacy [3] [6]. This assay validates that this compound can effectively penetrate cells and inhibit PI3Kδ-mediated signaling in physiologically relevant systems.

Advanced methodologies for pAkt detection have been developed to improve quantification. A nanocapillary electrophoresis immunoassay (NanoPro 1000) enables separation of Akt isoforms and phosphoforms based on isoelectric point, allowing measurement of activated AKT1/2/3 from as few as 56 cells [7]. Additionally, LC-MS/MS methods provide accurate stoichiometric quantification of Akt phosphorylation with interday imprecision of 3.8% for Thr³⁰⁸ and 2.3% for Ser⁴⁷³, offering wider dynamic range and more precise quantification than traditional Western blotting [6].

Protocol for pAkt Detection in B Cells

Materials:

- Primary B-cells from human peripheral blood or B-cell lines (e.g., Ramos, SU-DHL-4)

- Stimulation agents: Anti-IgM or anti-IgD antibodies

- Lysis buffer: 0.5% Nonidet P-40, 50 mM Tris (pH 7.4), 120 mM NaCl, 1 mM EDTA, 1 mM NaF, 0.1 mM Na-orthovanadate, 10 mM DTT, protease and phosphatase inhibitors

- Detection antibodies: Anti-pAkt (Ser⁴⁷³), anti-pAkt (Thr³⁰⁸), pan-Akt antibodies

- This compound: 10 mM stock in DMSO, prepare working concentrations from 1 nM to 10 μM

Procedure:

Cell Preparation and Treatment:

- Isolate B-cells from human peripheral blood using negative selection kits

- Culture cells in RPMI-1640 with 10% FBS at 37°C, 5% CO₂

- Pre-treat cells with this compound (1 nM - 10 μM) or vehicle control for 60 minutes

- Stimulate cells with anti-IgM (10 μg/mL) or anti-IgD (10 μg/mL) for 15 minutes to activate B-cell receptor signaling

Cell Lysis and Protein Extraction:

- Collect cells by centrifugation at 500 × g for 5 minutes

- Wash twice with ice-cold PBS

- Lyse cells in ice-cold lysis buffer (30 minutes on ice)

- Clarify lysates by centrifugation at 14,000 × g for 20 minutes at 4°C

- Determine protein concentration using Bradford or BCA assay

pAkt Detection by Nanocapillary Immunoassay:

- Use NanoPro 1000 system with 5-8 and 4-7 pI ampholyte gradients (80:20 ratio)

- Subject lysates to isoelectric focusing for 40 minutes at 21,000 μW

- Immobilize proteins by UV exposure for 100 seconds

- Incubate with primary antibodies (1:100 dilution) for 2 hours

- Wash twice (150 seconds each), then incubate with HRP-conjugated secondary antibodies for 1 hour

- Detect chemiluminescence after 15 minutes luminol exposure [7]

Data Analysis and Expected Results

- Dose-response calculation: Determine IC₅₀ for pAkt inhibition using non-linear regression

- Statistical analysis: Perform triplicate measurements for each condition

- Expected outcome: this compound should inhibit pAkt with IC₅₀ of approximately 1.5 nM in B cells [1]

The following diagram illustrates the experimental workflow for assessing this compound activity in cellular systems:

Figure 2: Experimental Workflow for this compound Cellular Activity Assessment. The protocol involves treating B-cells with this compound followed by B-cell receptor stimulation, protein extraction, and pAkt detection using multiple complementary methods.

Functional Cellular Assays

B-cell Proliferation Assay

The B-cell proliferation assay evaluates the functional consequences of PI3Kδ inhibition by this compound on B-cell activation and expansion, providing critical information about its immunomodulatory potential.

Materials and Reagents:

- Human peripheral blood mononuclear cells (PBMCs) or purified B-cells

- Stimulation agents: Anti-IgM (10 μg/mL) + CD40L (1 μg/mL) or anti-IgD

- This compound: Serial dilutions from 0.1 nM to 1 μM in DMSO

- Cell proliferation reagent: CellTiter 96 AQueous One Solution or ³H-thymidine

- Culture medium: RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin

Procedure:

- Isolate PBMCs or B-cells using density gradient centrifugation

- Seed cells in 96-well plates at 2 × 10⁵ cells/well in triplicate

- Pre-incubate with this compound or vehicle control for 60 minutes

- Stimulate with anti-IgM/CD40L or anti-IgD for 72 hours

- Add CellTiter 96 AQueous One Solution (20 μL/well) and incubate for 2-4 hours

- Measure absorbance at 490 nm using microplate spectrophotometer

- Calculate % inhibition relative to stimulated controls without this compound

Expected Results: this compound should inhibit anti-IgM/CD40L-induced B-cell proliferation with an IC₅₀ of 8.6 nM [1].

CD69 Expression Assay

CD69 is an early activation marker on lymphocytes that rapidly upregulates following B-cell receptor engagement. This assay provides a sensitive measure of this compound effects on early B-cell activation events.

Procedure:

- Isolate human whole blood (HWB) or PBMCs

- Treat with this compound (0.1 nM - 1 μM) or vehicle for 60 minutes

- Stimulate with anti-IgD (10 μg/mL) for 18-24 hours

- Harvest cells and stain with anti-CD19-APC and anti-CD69-FITC antibodies

- Analyze by flow cytometry, gating on CD19⁺ B-cells

- Calculate % inhibition of CD69 upregulation compared to stimulated controls

Expected Results: this compound should demonstrate concentration-dependent inhibition of anti-IgD-induced CD69 expression in human whole blood, confirming its immunomodulatory activity in physiologically relevant environments [1].

Research Applications and Clinical Translation

Preclinical and Clinical Findings